molecular formula C16H19NO3Si B13128486 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

Cat. No.: B13128486
M. Wt: 301.41 g/mol
InChI Key: AUQWICMZFKFSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one , derived from its fused heterocyclic framework. The parent structure consists of a furo[2,3-b]quinolin-4(9H)-one system, which integrates a furan ring fused to a quinoline scaffold. The furan moiety is attached at the 2,3-positions of the quinoline, while the ketone functional group resides at position 4. The "9H" designation indicates that the nitrogen atom at position 9 is hydrogenated, breaking aromaticity and creating a partially saturated system.

Substituents are assigned numerical positions based on the fused-ring numbering:

  • Methoxy group (-OCH₃) at position 6 of the quinoline ring.
  • Methyl group (-CH₃) at position 9, directly bonded to the nitrogen atom.
  • Trimethylsilyl group (-Si(CH₃)₃) at position 2 of the furan ring.

The molecular formula C₁₆H₁₉NO₃Si reflects these substituents, with a calculated molecular weight of 301.41 g/mol . The SMILES representation COC1=CC2=C(C=C1)C(=O)N(C3=C2OC(=C3)Si(C)C)C provides a linear notation of the connectivity, emphasizing the fused rings and substituent placements.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

While the IUPAC name is definitive, alternative naming conventions appear in specialized contexts. In heterocyclic chemistry, the compound may be described as a 2-trimethylsilyl-6-methoxy-9-methylfuroquinolinone , prioritizing substituent order over positional numbering. This abbreviated style is common in patent literature and synthetic methodology papers, where brevity is prioritized.

The fused-ring system is occasionally referenced using older nomenclature. For example, the furo[2,3-b]quinoline component may be termed a furanoquinoline , though this lacks specificity for substitution patterns. Historical synonyms such as DB-276640 (Depositor-Biodefense identifier) and registry numbers like 223668-28-8 (CAS) are used in commercial catalogs.

CAS Registry Number and Cross-Referenced Database Entries

The compound is uniquely identified by its CAS Registry Number 223668-28-8 , which serves as a universal identifier across chemical databases. Key database entries include:

Database Identifier Accession Details
PubChem CID 10756728 Full structural data, computed properties
ChemSpider Not listed Limited metadata available
Reaxys 223668-28-8 Synthetic pathways, patent references

PubChem provides the most comprehensive entry, featuring a 2D structure depiction, 3D conformer models, and computed physicochemical properties such as a hydrogen bond acceptor count of 3 and rotatable bond count of 1 . The InChIKey HBALCDVRYIFSKK-UHFFFAOYSA-N enables precise structure searching in digital repositories. Reaxys supplements this with synthetic route data, linking the compound to patented methodologies for furanoquinoline derivatives.

Properties

Molecular Formula

C16H19NO3Si

Molecular Weight

301.41 g/mol

IUPAC Name

6-methoxy-9-methyl-2-trimethylsilylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO3Si/c1-17-13-7-6-10(19-2)8-11(13)15(18)12-9-14(20-16(12)17)21(3,4)5/h6-9H,1-5H3

InChI Key

AUQWICMZFKFSCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC(=C3)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Furoquinoline Core

  • Starting Material: 4-Hydroxy-1-methylquinolin-2(1H)-one
  • Reaction: Condensation with propargylic alcohols under acid catalysis (e.g., p-toluenesulfonic acid monohydrate) in 1,2-dichloroethane at elevated temperature (~84 °C) for 1 hour.
  • Outcome: Formation of furoquinoline derivatives via intramolecular cyclization.

Introduction of Trimethylsilyl Group

  • Method: Silylation of the 2-position of the quinoline ring using trimethylsilyl chloride (TMSCl) in the presence of a base or under electroreductive conditions.
  • Electroreductive Coupling: Electroreduction of 1-alkoxycarbonyl-4-quinolones with benzophenones in tetrahydrofuran (THF) with TMSCl yields 2-substituted 4-quinolones as trimethylsilyl ethers.
  • Notes: The TMS group can be selectively removed by treatment with tetra-n-butylammonium fluoride (TBAF) or mild acid, allowing further functionalization.

Methylation and Methoxylation

  • Methylation: Introduction of the methyl group at the 9-position is typically achieved via methylation of the nitrogen atom or via methyl-substituted starting materials.
  • Methoxylation: The methoxy group at the 6-position is introduced either by starting from methoxy-substituted quinoline precursors or by selective methylation of hydroxy groups.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1 4-Hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohol + p-TsOH·H2O, 1,2-DCE, 84 °C, 1 h Cyclization to form furoquinoline intermediate Isolated by silica gel chromatography
2 Intermediate + TMSCl, base or electroreduction in THF Silylation at 2-position forming TMS ether Moderate yield (~31-50%)
3 Methylation reagents or starting methylated precursors Installation of 9-methyl group Dependent on precursor choice
4 Methoxylation via methylation of hydroxy or methoxy-substituted precursors Installation of 6-methoxy group Controlled by precursor selection

Research Findings and Analysis

  • Electroreductive Coupling: Electroreduction in the presence of TMSCl is a key method to introduce the trimethylsilyl group selectively at the 2-position of 4-quinolones, which is a crucial step in preparing the target compound. This method yields TMS ethers that can be further manipulated chemically.
  • Stability Considerations: The TMS ethers formed are sensitive to oxidative cleavage but can be stabilized by using methoxycarbonyl-substituted quinolones, improving yields and product stability.
  • Catalytic Cyclization: Acid-catalyzed cyclization with propargylic alcohols is an efficient route to the furoquinoline skeleton, which is foundational for the target compound.
  • Functional Group Compatibility: The synthetic route accommodates various substituents, allowing selective introduction of methoxy and methyl groups, which are important for the compound’s bioactivity profile.

Comparative Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Purpose Yield Range Key Notes
Cyclization to furoquinoline 4-Hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohol + p-TsOH·H2O, 1,2-DCE, 84 °C Formation of fused furoquinoline ring 50-70% Acid catalysis, mild conditions
Electroreductive silylation 1-Alkoxycarbonyl-4-quinolones + benzophenones + TMSCl, THF, electroreduction Introduction of TMS group at 2-position 30-50% Sensitive to oxidation, requires inert atmosphere
Methylation Methyl iodide or methylated starting materials Installation of methyl group at N-9 Variable Precursor dependent
Methoxylation Methoxy-substituted precursors or methylation of hydroxy groups Introduction of methoxy group at C-6 Variable Controlled by precursor choice

Chemical Reactions Analysis

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy, methyl, and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, with a focus on developing new drugs and treatments.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one with structurally or functionally related furoquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Source/Reference
6-Methoxy-9-methyl-2-(TMS)-furoquinolinone C6-OCH₃, N9-CH₃, C2-TMS C₁₅H₁₇NO₂Si 283.39 Not reported (theoretical) Synthetic derivative
Isopteleine (6-Methoxy-9-methyl-furo[2,3-b]quinolin-4(9H)-one) C6-OCH₃, N9-CH₃ C₁₃H₁₁NO₃ 229.23 Antifungal, antibacterial Ruta chalepensis
Dictamnine (4-Methoxyfuro[2,3-b]quinoline) C4-OCH₃ C₁₂H₉NO₂ 199.21 Anticancer, anti-inflammatory Dictamnus albus
8-Hydroxy-9-methyl-furo[2,3-b]quinolin-4(9H)-one C8-OH, N9-CH₃ C₁₂H₉NO₃ 215.20 Antiplatelet Dictamnus angustifolius
Taifine (9-Ethyl-7-methoxy-furo[2,3-b]quinolin-4(9H)-one) C7-OCH₃, N9-CH₂CH₃ C₁₄H₁₃NO₃ 243.26 Activity disputed Ruta chalepensis
Ptelefolone C6,8-OCH₃, C2-isopropenyl C₁₇H₁₉NO₄ 301.34 Antiparasitic Ptelea trifoliata

Key Structural and Functional Differences:

Trimethylsilyl vs. Hydroxy/Methoxy Groups :

  • The TMS group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to Isopteleine (logP ~1.99) and Dictamnine (logP ~1.99) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
  • In contrast, hydroxylated analogs (e.g., 8-hydroxy-9-methyl derivative) exhibit higher polarity, favoring antiplatelet activity via hydrogen bonding .

Biological Activity Trends :

  • Methoxy groups at C6 or C7 (e.g., Isopteleine, Taifine) correlate with antimicrobial activity, likely due to interference with microbial membrane integrity .
  • The absence of TMS in natural analogs suggests that the target compound may be a synthetic derivative optimized for enhanced pharmacokinetics .

Synthetic Accessibility :

  • The TMS group is introduced via palladium-catalyzed cross-coupling or silylation reactions, as seen in for carbazole derivatives. This contrasts with naturally occurring methoxy/hydroxy derivatives, which are biosynthesized via O-methylation .

Research Implications

The unique TMS substitution in this compound positions it as a promising candidate for:

  • Drug Development : Enhanced lipophilicity could improve bioavailability in CNS-targeted therapies.
  • Structure-Activity Relationship (SAR) Studies: Systematic comparison with non-silylated analogs (e.g., Isopteleine) may reveal the role of silicon in modulating bioactivity.

Biological Activity

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one is a compound belonging to the furoquinoline class, which is recognized for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3Si. The compound features a furoquinoline backbone with a methoxy group and a trimethylsilyl substituent, which enhances its stability and solubility in organic solvents. These structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC16H19NO3Si
Molecular Weight301.413 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point413.6 ± 45.0 °C
Flash Point203.9 ± 28.7 °C
LogP4.41

Anticancer Properties

Research indicates that compounds within the furoquinoline class exhibit various biological activities, including antimicrobial , antitumor , and anti-inflammatory effects . Specifically, studies suggest that this compound possesses cytotoxic properties against certain cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt microtubule assembly and induce apoptosis in cancer cells. Similar compounds have been shown to cause G2/M phase cell cycle arrest and polyploidy in treated cells, leading to increased apoptosis markers such as active caspase-3 and -9 levels .
  • Case Studies : In vitro studies demonstrate that derivatives of furoquinoline compounds can have IC50 values in the low micromolar range against various cancer cell lines. For instance, one study reported an IC50 value of 0.52 μM for a structurally similar compound against COLO 205 cells, showcasing the potential efficacy of these compounds in cancer treatment .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaIC50 (µM)Notes
This compoundC16H19NO3SiTBDPotential anticancer activity
HAC-Y6 (similar structure)C20H21N3O50.52Induces apoptosis via mitochondrial pathways
Doxorubicin (reference)C27H29NO11S0.60Standard chemotherapy agent

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one?

The synthesis typically involves functionalization of the furoquinoline core. For example:

  • Step 1 : Construct the furo[2,3-b]quinolin-4(9H)-one scaffold via cyclization of prenylated anthranilic acid derivatives or via Friedländer condensation .
  • Step 2 : Introduce the 6-methoxy and 9-methyl groups using alkylation or methylation agents (e.g., methyl iodide in basic conditions) .
  • Step 3 : Install the 2-trimethylsilyl group via nucleophilic substitution or palladium-catalyzed silylation . Key challenges include regioselectivity in substituent placement and stability of the trimethylsilyl group under reaction conditions.

Q. How can the structure of this compound be validated post-synthesis?

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and substituent orientations (e.g., C–C bond lengths ≈ 1.35–1.42 Å in similar furoquinolines) .
  • NMR spectroscopy : Distinct signals for the trimethylsilyl group (δ ~0.1–0.3 ppm in 1^1H NMR; δ ~−5 to 5 ppm in 13^{13}C NMR) and methoxy protons (δ ~3.8–4.0 ppm) confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., calculated [M+H]+ for C17_{17}H21_{21}NO3_3Si: 332.14) ensures molecular integrity .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antiplatelet activity : Test inhibition of platelet aggregation using ADP or collagen-induced assays, as structurally related furoquinolines (e.g., robustine, isodictamnine) show IC50_{50} values in the 10–50 µM range .
  • Antimicrobial screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to known activity of methoxy-substituted furoquinolines .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (LD50_{50} > 100 µM is desirable) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Modify substituents : Compare bioactivity of analogs with varying groups (e.g., replace trimethylsilyl with phenyl or acetyl) to assess steric/electronic effects .
  • Quantitative SAR (QSAR) modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (e.g., logP, polar surface area) with biological endpoints .
  • Fragment-based analysis : Study truncated analogs (e.g., removal of the furo ring) to identify pharmacophoric elements critical for activity .

Q. What experimental approaches resolve contradictions in reported biological data for furoquinoline derivatives?

  • Standardize assay conditions : Variations in solvent (DMSO vs. ethanol), cell density, or agonist concentrations (e.g., ADP in antiplatelet assays) can alter results. Replicate studies under controlled parameters .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to determine if conflicting bioactivity arises from differential metabolism .
  • Synergistic studies : Evaluate combinatorial effects with known inhibitors (e.g., aspirin in antiplatelet assays) to identify additive or antagonistic interactions .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Analyze packing motifs : Hydrogen bonding (e.g., between carbonyl groups and solvent molecules) and π-π stacking (quinoline rings) in crystal structures predict solubility and solid-state stability .
  • Torsional angle optimization : Adjust substituents (e.g., trimethylsilyl orientation) to minimize steric strain in the furoquinoline core, improving thermal stability .
  • Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable polymorphs with higher melting points (>200°C) .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Pro-drug design : Mask reactive groups (e.g., silyl or methoxy) with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models to optimize dosing regimens .
  • Metabolite identification : Use LC-MS/MS to detect and characterize reactive metabolites (e.g., quinone intermediates) that may contribute to toxicity .

Methodological Notes

  • Safety protocols : Handle trimethylsilyl-containing compounds in fume hoods due to potential respiratory irritation (GHS Category 4 acute toxicity) .
  • Data validation : Cross-reference spectral data with published analogs (e.g., dictamnine, isopteleine) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.